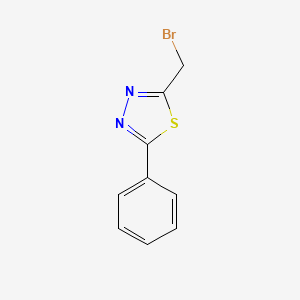

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .

Synthesis Analysis

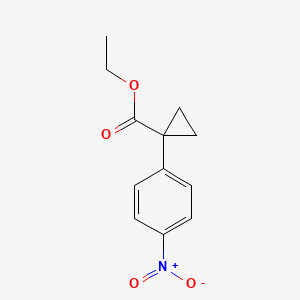

The synthesis of “this compound” and its derivatives often involves reactions with primary amines . The reaction mechanism is believed to occur in multiple steps . For example, the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N gives products in excellent yields .Applications De Recherche Scientifique

Anticancer Applications

A study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety. These compounds were evaluated as potent anticancer agents. The synthesis involved the reaction of thioamide with α-halo compounds and subsequent evaluation of the anticancer activity against hepatocellular carcinoma cell lines. The best results were observed for specific compounds, indicating a structure-activity relationship conducive to anticancer properties (Gomha et al., 2017).

Antimicrobial Activity

Another study focused on the synthesis and characterization of heterocyclic compounds containing 1,2,3-thiadiazole and selenadiazole rings. These compounds were tested for their antimicrobial activity against various pathogenic microbes. The study also assessed the genotoxicity of these compounds using in vivo models, providing insights into their safety and potential as antibiotics (Al-Smadi et al., 2019).

Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel heterocycles bearing thiadiazoles has led to the discovery of compounds with significant anti-inflammatory, analgesic, and anti-ulcer activities. This was achieved by reacting 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole with heterocyclic amines, demonstrating the versatility of thiadiazole derivatives in developing pharmacologically active compounds (Gomha et al., 2017).

Corrosion Inhibition

A study utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron metal. This approach highlights the application of thiadiazole derivatives in the field of corrosion science, providing a theoretical basis for their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Anticonvulsant Studies

Novel triazolothiadiazoles bearing the benzoxazole moiety were synthesized and their anticonvulsant activities evaluated. These compounds demonstrated promising results in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, contributing to the development of new anticonvulsant medications (Sarafroz et al., 2021).

Propriétés

IUPAC Name |

2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMQRMGFZCDRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)

![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)

![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)

![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)

![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)

![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)

![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)